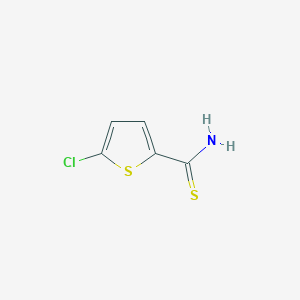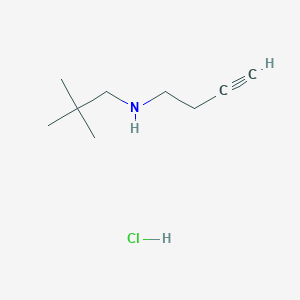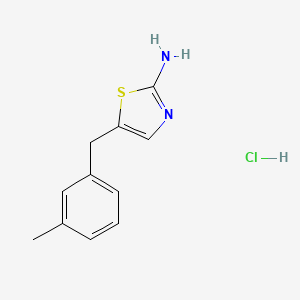![molecular formula C21H20N2O4S B2549868 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide CAS No. 946258-13-5](/img/structure/B2549868.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties
- Chemical Synthesis and Reactions : One study discusses the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. The product undergoes various reactions, including electrophilic substitution and nucleophilic substitution, highlighting its reactivity and potential in organic synthesis (El’chaninov & Aleksandrov, 2017).
Biochemical Properties and Applications
- Antimicrobial and Antitubercular Activity : Some derivatives of the compound, like 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide, have shown antimicrobial properties. These compounds have been tested for their antimicrobial activity, suggesting potential use in treating infections (Research in Biointerface Chemistry, 2019). Additionally, furan coupled quinoline diamide hybrids have exhibited antitubercular activity, indicating their potential in tuberculosis treatment (Rajpurohit et al., 2019).
Electroanalytical Studies
- Electroanalytical Analysis : An electroanalytical study was conducted on 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound structurally similar to N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide. This study used voltammetric techniques, providing insights into the electrochemical properties of these compounds (Abelairas et al., 1994).
Structural and Mechanistic Studies
- Crystal Structure Analysis : The study of the crystal structure of related compounds, like N-(2-Bromobenzyl)cinchoninium bromide, provides valuable information on molecular geometry and interactions. These insights are crucial for understanding the compound's behavior in various applications (Skórska-Stania et al., 2012).
Potential Anticancer Activity
- Anticancer Research : Some studies have explored the anticancer properties of related compounds. For instance, certain benzenesulfonamide derivatives have shown in vitro anticancer activities, suggesting the potential of these compounds in developing new cancer therapies (Al-Said et al., 2010).
作用機序
Target of action
The compound contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules. Tetrahydroquinolines have been reported to interact with various targets, including G protein-coupled receptors, ion channels, and enzymes. The exact target of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide” would depend on the specific configuration and substitution pattern of the molecule .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity, leading to a cascade of downstream effects. The furan-2-carbonyl and sulfonamide groups in the compound could potentially be involved in binding to the target .
Biochemical pathways
The compound could potentially influence various biochemical pathways, depending on its specific target. For instance, if the compound targets a receptor involved in signal transduction, it could affect pathways related to cell proliferation, apoptosis, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the characteristics of the biological system in which it is used. The presence of functional groups such as sulfonamide could potentially influence the compound’s solubility, stability, and interactions with proteins .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biological context in which it is used. These effects could range from changes in gene expression and cellular signaling to effects on cell growth, differentiation, or survival .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological system in which the compound is used .
生化学分析
Biochemical Properties
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . The inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby affecting neural signaling pathways. Additionally, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide interacts with proteins involved in oxidative stress responses, potentially offering neuroprotective and antioxidant benefits .
Cellular Effects
The effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can alter the expression of genes associated with apoptosis and cell survival, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes such as AChE and BChE, leading to their inhibition . This binding is facilitated by the compound’s furan and tetrahydroquinoline moieties, which interact with the enzyme’s catalytic residues. Additionally, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can maintain its biochemical activity, leading to sustained effects on cellular processes such as apoptosis and oxidative stress responses .
Dosage Effects in Animal Models
In animal models, the effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide vary with different dosages. At lower doses, this compound has been shown to enhance cognitive function and provide neuroprotective effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide.
Metabolic Pathways
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes such as cytochrome P450 .
Transport and Distribution
The transport and distribution of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The targeting of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMJGZFNYPYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)
![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2549789.png)

![N-(3-chlorophenyl)-2-[(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2549792.png)

![Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2549794.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2549798.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2549800.png)
![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)
![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)
